methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4,8-dimethylcoumarin, which is then reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to form the intermediate product. This intermediate is further reacted with methyl chloroacetate under basic conditions to yield the final compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other coumarin derivatives such as:
7-diethylamino-4-methylcoumarin: Known for its strong fluorescence and use in optical applications.
Warfarin: A well-known anticoagulant used in medicine.
Umbelliferone: A natural coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H25NO6/c1-6-21(7-2)17(22)11-26-16-9-8-14-12(3)15(10-18(23)25-5)20(24)27-19(14)13(16)4/h8-9H,6-7,10-11H2,1-5H3 |
InChI Key |
VHYGGFFZKIZZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
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